Methyl 2-(2-bromo-5-iodophenyl)acetate
Description
Methyl 2-(2-bromo-5-iodophenyl)acetate is a halogenated aromatic ester characterized by bromine and iodine substituents at the 2- and 5-positions of the phenyl ring, respectively. The ester group (-COOCH₃) enhances its utility as an intermediate in cross-coupling reactions and functional group transformations.
Properties
Molecular Formula |
C9H8BrIO2 |
|---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
methyl 2-(2-bromo-5-iodophenyl)acetate |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
DBQWBOJSPDNWBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-5-iodophenyl)acetate typically involves the esterification of 2-(2-bromo-5-iodophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-5-iodophenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-(2-bromo-5-iodophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-5-iodophenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine and iodine atoms on the phenyl ring make it susceptible to substitution reactions, allowing for the introduction of various functional groups. This reactivity is exploited in synthetic chemistry to create diverse molecular structures.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs differ in substituent type, position, and functional groups, leading to distinct physicochemical properties:
Key Observations :
- Substituent Effects: Halogens: Iodine (in the target compound) has a larger atomic radius and polarizability than bromine or chlorine, promoting halogen bonding and influencing crystal packing . Electron-Withdrawing Groups: The trifluoromethyl group (CF₃) in Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)acetate significantly lowers the electron density of the aromatic ring, enhancing reactivity toward electrophilic attacks compared to iodine, which is less electronegative . Functional Groups: Amino and methoxy groups (e.g., in ) increase solubility in polar solvents and enable hydrogen bonding, contrasting with the purely hydrophobic nature of halogens in the target compound.
- Synthetic Utility :
- Methyl 2-(4-bromophenyl)acetate () is a precursor for hydrazides and heterocycles like 1,3,4-oxadiazoles, highlighting the role of ester groups in facilitating condensation reactions.
- The target compound’s iodine substituent may enable Suzuki-Miyaura or Ullmann coupling reactions, leveraging its ability to act as a directing group or participate in metal-mediated transformations.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 2-(2-bromo-5-iodophenyl)acetate to maximize yield?
- Methodological Answer :
- Step 1 : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce iodine at the 5-position of the phenyl ring.
- Step 2 : Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a chlorinated solvent .
- Step 3 : Optimize esterification via acid-catalyzed reaction of the corresponding carboxylic acid with methanol. Key parameters include temperature (60–80°C), solvent polarity (e.g., dichloromethane), and catalyst (e.g., H₂SO₄).
- Data Table :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 70–80°C | ±15% |
| Solvent (Polarity) | Dichloromethane | +20% |
| Catalyst Loading | 1–2 mol% H₂SO₄ | ±10% |
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- Methodological Answer :
- FTIR : Look for ester C=O stretch at ~1740 cm⁻¹ and aryl halide C-Br/C-I vibrations (500–600 cm⁻¹). Compare with reference spectra of methyl acetate derivatives .
- NMR : The ¹H NMR should show a singlet for the methyl ester (δ ~3.7 ppm) and aromatic protons split by halogen substituents (e.g., para-iodo coupling). ¹³C NMR will confirm ester carbonyl (δ ~170 ppm) and aryl halide carbons .
- Mass Spectrometry : Expect molecular ion peaks at m/z corresponding to C₉H₇BrIO₂ (M⁺ ≈ 368.89). Fragmentation patterns should include loss of CH₃O (45 Da) and Br/I substituents .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and goggles. Avoid inhalation with fume hoods (≥0.5 m/s airflow) .
- Waste Disposal : Halogenated waste must be segregated and treated via incineration with alkaline scrubbers to prevent HBr/HI emissions .
- Storage : Store in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments of halogenated aryl esters?
- Methodological Answer :
- Software Tools : Use SHELXL for refining twinned or high-symmetry crystals. For ambiguous electron density, apply twin law refinement (e.g., BASF parameter) .
- Validation : Cross-check with Hirshfeld surface analysis to confirm halogen bonding (C-Br/I⋯O interactions) and packing motifs. Compare with Cambridge Structural Database (CSD) entries for similar compounds .
- Case Study : A study on methyl 2-bromo-4-methylphenylacetate resolved conflicting NOE data via high-resolution X-ray diffraction, confirming the bromine position with <0.01 Å uncertainty .
Q. What mechanistic insights explain competing pathways in the hydrolysis of this compound?
- Methodological Answer :
- Kinetic Analysis : Perform pH-dependent hydrolysis (pH 2–12) with LC-MS monitoring. Acidic conditions favor ester cleavage via H⁺ catalysis, while alkaline conditions promote nucleophilic attack by OH⁻ .
- Isotope Labeling : Use deuterated solvents (D₂O) to track proton transfer steps. ¹⁸O-labeled esters can distinguish between acyl-oxygen vs. alkyl-oxygen cleavage .
- Data Contradiction : If hydrolysis rates deviate from Arrhenius behavior (e.g., at high [H⁺]), consider solvent-assisted proton transfer or micelle formation in biphasic systems .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Bromine/iodine substituents increase electrophilicity at the aryl ring, favoring oxidative addition in Pd-catalyzed couplings .
- Solvent Effects : Simulate reaction coordinates in polar aprotic solvents (e.g., DMF) using COSMO-RS to model solvation energies.
- Validation : Compare predicted activation energies (ΔG‡) with experimental kinetic data. Discrepancies >5 kcal/mol suggest unaccounted steric effects from the ester group .
Data Analysis and Contradiction Resolution
Q. How to address conflicting FTIR and NMR data in characterizing this compound?
- Methodological Answer :
- Step 1 : Confirm sample purity via HPLC (≥98%). Impurities like unreacted carboxylic acid may obscure NMR signals .
- Step 2 : Reconcile FTIR ester peaks with ¹H NMR integrals. For example, a missing ester methyl signal in NMR suggests decomposition (e.g., hydrolysis during analysis) .
- Step 3 : Use 2D NMR (HSQC, HMBC) to resolve overlapping aromatic signals. Iodine’s heavy atom effect may cause signal broadening in ¹³C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
